molecular formula C11H14BrNO B8658892 [2-Aminomethyl-2-(4-bromo-phenyl)-cyclopropyl]-methanol

[2-Aminomethyl-2-(4-bromo-phenyl)-cyclopropyl]-methanol

Cat. No.: B8658892
M. Wt: 256.14 g/mol
InChI Key: VCVCUPUSGXREJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Aminomethyl-2-(4-bromo-phenyl)-cyclopropyl]-methanol is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

[2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl]methanol

InChI

InChI=1S/C11H14BrNO/c12-10-3-1-8(2-4-10)11(7-13)5-9(11)6-14/h1-4,9,14H,5-7,13H2

InChI Key

VCVCUPUSGXREJJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(CN)C2=CC=C(C=C2)Br)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(4-bromo-phenyl)-2-hydroxymethyl-cyclopropanecarbonitrile (12.8 g, 51.0 mmol) in anhydrous THF (150 mL) was added BF3.OEt2 (10.15 mL, 0.2 mL per mmol) and the reaction mixture was heated at 80° C. Borondimethylsulphide complex (63.4 mL, 126.9 mmol, 2M in THF) was added to the reaction mixture and heated 80° C. for 4 h. Reaction mixture was quenched by 10% hydrochloric acid at 0° C. till effervescence vanishes. The reaction mixture was washed with diethyl ether (2×70 mL) and the aqueous layer was neutralized with solid sodium bicarbonate till pH 8. The neutralized aqueous layer was extracted with ethyl acetate (3×200 mL), dried over anhydrous sodium sulphate and concentrated to yield the title compound (9.49 g, 73%) as brown oil which was used as such in the next step.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
10.15 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
73%

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